

CAS number and IUPAC name for 2-Phenoxyethanethioamide

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Compound of Interest

Compound Name: 2-Phenoxyethanethioamide

Cat. No.: B1597503

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An In-Depth Technical Guide to **2-Phenoxyethanethioamide** for Researchers in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Phenoxyethanethioamide**, a molecule of interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, a plausible synthetic route, and the broader context of the thioamide functional group in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.

Core Molecular Identifiers

Precise identification is critical in chemical research and development. Below are the key identifiers for **2-Phenoxyethanethioamide**.

Identifier	Value	Source
IUPAC Name	2-Phenoxyethanethioamide	Inferred from IUPAC nomenclature rules[1][2]
CAS Number	Not directly found; likely unassigned or not widely cataloged.	-
Molecular Formula	C ₈ H ₉ NOS	Calculated
Molecular Weight	167.23 g/mol	Calculated

The IUPAC name "**2-Phenoxyethanethioamide**" is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the thioamide. The "ethanethioamide" forms the base name, indicating a two-carbon chain with a thioamide group. The "2-Phenoxy" prefix specifies a phenoxy group attached to the second carbon of this chain. While a direct CAS number was not located in initial searches, this is not uncommon for novel or less-studied compounds. Researchers synthesizing this compound for the first time would be in a position to have a new CAS number assigned.

The Thioamide Group: A Functional Moiety of Growing Importance in Drug Design

The thioamide group, a bioisostere of the more common amide bond, has garnered significant attention in medicinal chemistry for its unique properties that can enhance the pharmacological profile of drug candidates.[3] Understanding the characteristics of this functional group provides a strong rationale for the investigation of molecules like **2-Phenoxyethanethioamide**.

Thioamides differ from amides in several key aspects that can be leveraged in drug design[3]:

- **Increased Lipophilicity:** The larger van der Waals radius of sulfur compared to oxygen enhances lipophilicity, which can improve membrane permeability and, consequently, drug absorption and distribution.
- **Modified Hydrogen Bonding:** The sulfur atom in a thioamide is a poorer hydrogen bond acceptor than the oxygen in an amide. This can alter interactions with biological targets and

affect properties like solubility and crystal packing.

- **Electronic Properties:** The C=S bond is longer and weaker than the C=O bond, which can influence the molecule's reactivity and metabolic stability.
- **Diverse Pharmacological Activities:** Thioamide-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3]

The incorporation of a thioamide group can be a strategic choice to modulate a compound's potency, selectivity, and pharmacokinetic profile.[3]

Proposed Synthesis of 2-Phenoxyethanethioamide

A plausible and efficient method for the synthesis of **2-Phenoxyethanethioamide** involves the thionation of its corresponding amide, 2-Phenoxyacetamide. This is a common and well-established transformation in organic synthesis.

Experimental Protocol: Thionation of 2-Phenoxyacetamide

This protocol is based on standard procedures for converting amides to thioamides using Lawesson's reagent.

Materials:

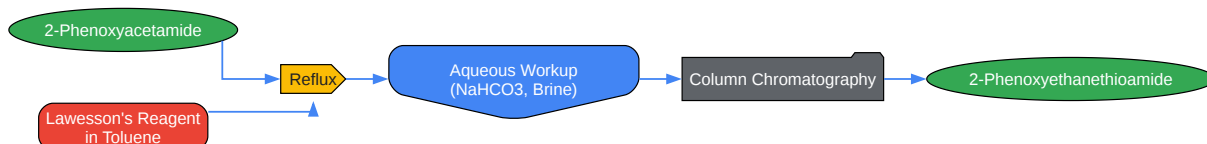
- 2-Phenoxyacetamide (starting material)
- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
- Anhydrous Toluene (solvent)
- Sodium Bicarbonate (for workup)
- Brine (for workup)
- Anhydrous Magnesium Sulfate (for drying)

- Silica Gel (for chromatography)
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Phenoxyacetamide (1 equivalent) in anhydrous toluene.
- **Addition of Lawesson's Reagent:** Add Lawesson's Reagent (0.5 equivalents) to the solution. The reaction is typically run with 0.5 equivalents of Lawesson's reagent as it contains two P=S bonds.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **2-Phenoxyethanethioamide** by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Synthesis Workflow Diagram



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Caption: Synthesis of **2-Phenoxyethanethioamide** via thionation.

Potential Applications in Drug Discovery

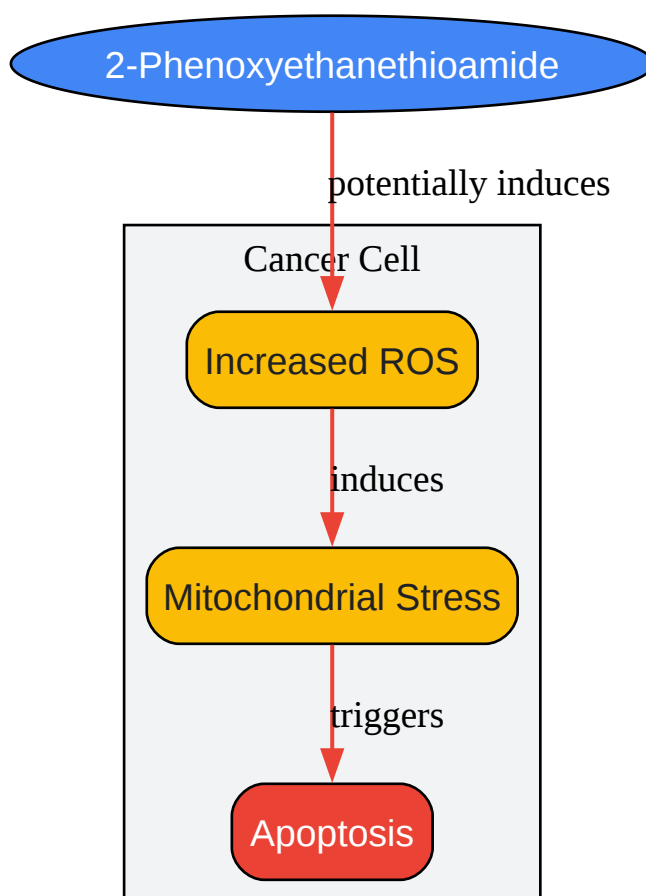
While specific biological data for **2-Phenoxyethanethioamide** is not yet prevalent in the literature, its structural motifs—the phenoxy group and the thioamide—suggest several promising avenues for investigation in drug development.

- **Anticancer Agents:** The thioamide moiety is present in compounds with demonstrated anticancer activity.[3] Some isothiocyanates, which share a related functional group, induce reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[4] The phenoxy group is also a common feature in many kinase inhibitors and other anticancer drugs.
- **Antimicrobial and Antiviral Agents:** Thioamides are known to have antimicrobial and antiviral properties.[3] The unique electronic and steric properties of the thioamide can lead to selective inhibition of microbial or viral enzymes.
- **Metabolic Disorders:** The phenoxy ether linkage is found in some drugs targeting metabolic diseases. While the mechanism for **2-Phenoxyethanethioamide** would be speculative, related structures have shown effects on glucose metabolism.[5]
- **Neurological Disorders:** The structural similarity to compounds like palmitoylethanolamide (PEA), an endogenous fatty acid amide with neuroprotective and anti-inflammatory actions, suggests potential applications in neurological disorders.[6]

Hypothesized Mechanism of Action

A potential mechanism of action for **2-Phenoxyethanethioamide** could involve its role as a bioisostere for an endogenous amide ligand or its ability to act as a chelating agent for metal ions, a known property of some thioamides.[3]

Potential Signaling Pathway Involvement



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Caption: Hypothesized ROS-mediated mechanism of action in cancer cells.

This speculative pathway is based on the known effects of other sulfur-containing compounds in cancer therapy.[4] Further experimental validation would be required to confirm this or any other mechanism.

Conclusion and Future Directions

2-Phenoxyethanethioamide represents an intriguing, albeit underexplored, molecule for drug discovery. The strategic incorporation of a thioamide functional group in place of a more conventional amide offers a clear path to generating novel chemical matter with potentially improved pharmacological properties. Future research should focus on the synthesis and in vitro screening of this compound across various disease models to elucidate its biological activity and therapeutic potential. The insights provided in this guide serve as a foundational

resource for researchers embarking on the study of this and related thioamide-containing compounds.

References

- PubChem. 2-Phenoxyacetamide.
- Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (2024).
- PubChem. 2-Phenoxyethane-1-thiol.
- Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed. (2014).
- Loba Chemie. 2-PHENOXYETHANOL. [Link]
- Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums - PubMed.
- Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (2023).
- IUPAC naming for Organic Compounds (30 Examples) - Organic Chemistry - YouTube. (2023). [Link]
- IUPAC nomenclature of organic chemistry - Wikipedia. [Link]
- Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023). [Link]
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (2023).
- Regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3 H)- ylidene)(cyano) - SciSpace. [Link]
- Applications of oxetanes in drug discovery and medicinal chemistry. - Semantic Scholar. [Link]
- Synthesis method of 2-thiopheneethanol - Google P
- The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PubMed Central.

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Sources

- 1. youtube.com [youtube.com]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
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